molecular formula C10H20Cl2N2OS B4178465 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride

1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride

Cat. No. B4178465
M. Wt: 287.2 g/mol
InChI Key: JEFQVLUEWHMOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride, commonly known as TPA, is a chemical compound that has been extensively studied for its potential use in scientific research. TPA is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.

Mechanism of Action

TPA acts as a competitive inhibitor of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride by binding to the enzyme's regulatory domain. This prevents the enzyme from binding to its substrate and carrying out its normal function. 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride is involved in many cellular processes, including cell growth, differentiation, and apoptosis, so inhibiting its activity can have a wide range of effects on cellular function.
Biochemical and Physiological Effects:
TPA has been shown to have a wide range of biochemical and physiological effects. Inhibition of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity by TPA has been shown to induce apoptosis in cancer cells, reduce inflammation in immune cells, and enhance synaptic plasticity in neurons. TPA has also been shown to have antioxidant properties, which may contribute to its ability to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TPA in lab experiments is its selectivity for 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride. This allows researchers to specifically target 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity without affecting other cellular processes. However, TPA has some limitations as well. It has a relatively short half-life in cells, which can make it difficult to maintain consistent levels of inhibition over time. Additionally, TPA can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on TPA. One area of interest is the development of more potent and selective inhibitors of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride. This could lead to the development of new treatments for diseases that involve abnormal 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride activity, such as cancer and neurological disorders. Another area of interest is the study of TPA's effects on other cellular processes, such as autophagy and mitochondrial function. Understanding these effects could provide new insights into the role of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride in cellular function and disease. Finally, the development of new methods for delivering TPA to cells could improve its efficacy and reduce its toxicity, making it a more useful tool for scientific research.

Scientific Research Applications

TPA has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride, which makes it a valuable tool for studying the role of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride in various cellular processes. TPA has been used to study the effects of 1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride inhibition on cell growth, differentiation, and apoptosis in a variety of cell types, including cancer cells, neurons, and immune cells.

properties

IUPAC Name

1-[2-(thiophen-2-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2OS.2ClH/c1-9(13)7-11-4-5-12-8-10-3-2-6-14-10;;/h2-3,6,9,11-13H,4-5,7-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFQVLUEWHMOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCNCC1=CC=CS1)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Thiophen-2-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-({2-[(2-thienylmethyl)amino]ethyl}amino)-2-propanol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.